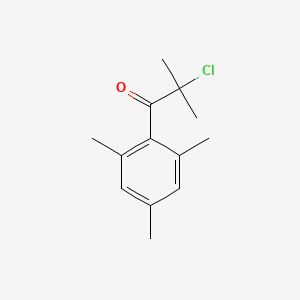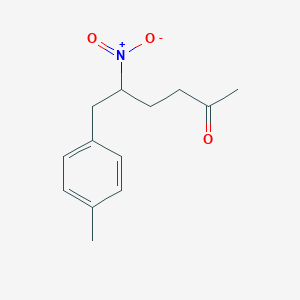
6-(4-Methylphenyl)-5-nitrohexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylphenyl)-5-nitrohexan-2-one is an organic compound characterized by the presence of a nitro group and a methylphenyl group attached to a hexanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)-5-nitrohexan-2-one typically involves the nitration of 6-(4-Methylphenyl)hexan-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylphenyl group can be further functionalized using reagents like halogens or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
6-(4-Methylphenyl)-5-nitrohexan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that could be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in the manufacture of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of 6-(4-Methylphenyl)-5-nitrohexan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate enzyme activities or receptor functions, contributing to its observed biological activities.
類似化合物との比較
4-Methylpropiophenone: Shares the methylphenyl group but lacks the nitro group, resulting in different chemical reactivity and applications.
2-Methoxy-6-(4-methylphenyl)imino]methylphenol: Contains a similar aromatic structure but with different functional groups, leading to distinct biological activities and uses.
Mephedrone (4-MMC): A substituted cathinone with a similar aromatic structure but different functional groups, known for its psychoactive properties.
Uniqueness: 6-(4-Methylphenyl)-5-nitrohexan-2-one is unique due to the presence of both a nitro group and a methylphenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
112668-21-0 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
6-(4-methylphenyl)-5-nitrohexan-2-one |
InChI |
InChI=1S/C13H17NO3/c1-10-3-6-12(7-4-10)9-13(14(16)17)8-5-11(2)15/h3-4,6-7,13H,5,8-9H2,1-2H3 |
InChIキー |
XTQBGBSEJHPMKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(CCC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
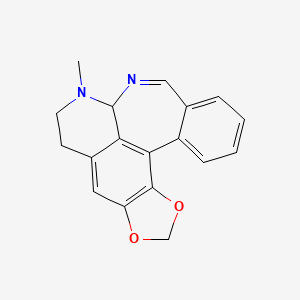

![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
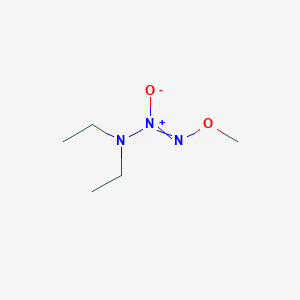
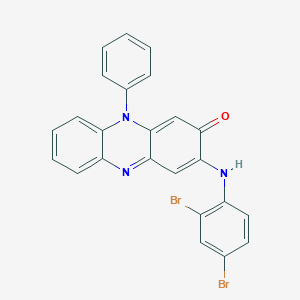
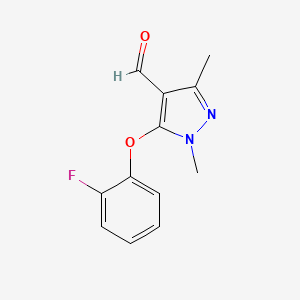
![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
